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Introduction

The isolation of pure, high-molecular-weight genomic DNA is a critical prerequisite for a wide

range of molecular biology applications, including PCR, DNA sequencing, and genomic library

construction. Plant tissues, however, present unique challenges due to the presence of a rigid

cell wall and high concentrations of secondary metabolites like polysaccharides and

polyphenols, which can contaminate DNA preparations and inhibit downstream enzymatic

reactions.[1] While various methods exist, the Cetyltrimethylammonium Bromide (CTAB)

protocol remains a gold standard for its effectiveness in overcoming these challenges,

particularly in species rich in such interfering compounds.[1][2]

It is important to note that a standardized protocol for plant DNA extraction primarily using

acetic acid is not common in scientific literature. Acetic acid is sometimes a component in lysis

or precipitation buffers in other contexts, such as plasmid isolation from bacteria, where it helps

to neutralize alkaline conditions and precipitate proteins.[3][4] However, for plant tissues, the

CTAB method provides a more robust and reliable approach for obtaining high-quality DNA.

This document provides a detailed protocol for the CTAB method.

The CTAB method utilizes a cationic detergent, CTAB, which effectively lyses cell membranes

and forms complexes with proteins and most polysaccharides, facilitating their removal.[1][5]

Additional components in the extraction buffer, such as NaCl, EDTA, and β-mercaptoethanol,

play crucial roles in protein dissociation, prevention of DNA degradation by nucleases, and

inhibition of polyphenol oxidation, respectively.[1][6]
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Experimental Protocol: CTAB DNA Extraction
This protocol is a widely adopted method for isolating genomic DNA from plant leaf tissue.

1. Materials and Reagents

CTAB Extraction Buffer:

2% (w/v) CTAB

100 mM Tris-HCl (pH 8.0)

20 mM EDTA (pH 8.0)

1.4 M NaCl

1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for tissues high in

phenolics)[7]

Add 0.2% (v/v) β-mercaptoethanol to the required volume of buffer immediately before

use.

Chloroform:Isoamyl Alcohol (24:1, v/v)[8]

Isopropanol (ice-cold)[9]

70% Ethanol (ice-cold)[10]

TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)[8]

RNase A (10 mg/mL)[7]

Liquid Nitrogen

Mortar and Pestle (pre-chilled)

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Water bath or heating block
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Microcentrifuge

2. Procedure

Tissue Homogenization:

1. Weigh approximately 100 mg of fresh, young plant leaf tissue.[11]

2. Immediately freeze the tissue in liquid nitrogen.[10]

3. Grind the frozen tissue to a very fine powder using a pre-chilled mortar and pestle. This

step is critical for efficient cell lysis.[10]

4. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

Cell Lysis:

1. Add 700 µL of pre-warmed (60-65°C) CTAB Extraction Buffer (with freshly added β-

mercaptoethanol) to the powdered tissue.[8][11]

2. Vortex thoroughly to ensure the powder is fully suspended.

3. Incubate the mixture in a water bath at 60-65°C for 30-60 minutes.[12] Invert the tube

gently every 10-15 minutes to aid lysis.[12]

Purification:

1. After incubation, cool the tube to room temperature.

2. Add an equal volume (approximately 700 µL) of Chloroform:Isoamyl alcohol (24:1) to the

lysate.[8]

3. Mix gently by inverting the tube for 5-10 minutes to form an emulsion. This step removes

proteins and other cellular debris.[8]

4. Centrifuge at 12,000 x g for 15 minutes at room temperature.[8] The mixture will separate

into three phases: a top aqueous phase (containing DNA), a middle interface (with cellular

debris), and a bottom organic phase.[10]
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5. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding

the interface and organic layer. For higher purity, this chloroform extraction step can be

repeated until the interface is clean.[7][13]

DNA Precipitation:

1. Add 0.7 volumes of ice-cold isopropanol to the collected aqueous phase.[7]

2. Mix gently by inversion. Strands of DNA should become visible.

3. Incubate at -20°C for at least 30 minutes to precipitate the DNA.[8] For higher yields, this

incubation can be extended overnight.[9]

4. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. A small white pellet should be

visible at the bottom of the tube.

Washing and Solubilization:

1. Carefully decant the supernatant without disturbing the DNA pellet.

2. Wash the pellet by adding 1 mL of ice-cold 70% ethanol.[14] This step removes residual

salts and other impurities.

3. Centrifuge at 10,000 x g for 5 minutes.

4. Carefully decant the ethanol. Repeat the wash step if necessary.

5. Air-dry the pellet for 10-15 minutes to remove any residual ethanol. Do not over-dry, as

this can make the DNA difficult to dissolve.[15]

6. Resuspend the DNA pellet in 50-100 µL of TE buffer.

7. To remove RNA contamination, add 2 µL of RNase A (10 mg/mL) and incubate at 37°C for

20-30 minutes.[11]

8. Store the purified DNA at -20°C for long-term use.
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The yield and purity of the extracted DNA can be assessed using UV-Vis spectrophotometry.

The A260/A280 ratio is used to assess protein contamination, while the A260/A230 ratio

indicates contamination by polysaccharides and polyphenols.[2]

Table 1: Expected DNA Yield and Purity from Plant Tissue using the CTAB Method

Plant Species
(Example)

Starting Tissue
(mg)

Expected DNA
Yield (µg)

A260/A280
Ratio

A260/A230
Ratio

Spinach Leaf 100 mg 15 - 25 1.8 - 1.9[11] >1.8

Various Plant

Species
100 mg - 1 g

Highly variable,

up to 800

1.8 - 2.0

(optimal)[6]

>1.8 (desirable)

[6]

Note: DNA yield and purity are highly dependent on the plant species, the age and condition of

the tissue, and the presence of secondary metabolites.[6] An A260/A280 ratio of approximately

1.8 is generally considered pure for DNA, while an A260/A230 ratio between 2.0 and 2.2 is

ideal.[6]

Visualizations
Workflow for CTAB-based DNA Extraction from Plant Tissue
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Sample Preparation

Extraction & Lysis

Purification & Elution

Start: 100 mg Plant Tissue

Grind in Liquid N2
to a fine powder

Add pre-warmed CTAB Buffer
Incubate at 65°C for 30-60 min

Add Chloroform:Isoamyl Alcohol (24:1)
Centrifuge to separate phases

Transfer aqueous (upper) phase
to a new tube

Add cold Isopropanol
Incubate at -20°C

Centrifuge to pellet DNA

Wash pellet with 70% Ethanol

Air-dry the pellet

Resuspend DNA in TE Buffer
Treat with RNase A

End: Purified Genomic DNA

Click to download full resolution via product page

Caption: Workflow of the CTAB method for plant DNA extraction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b607438?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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